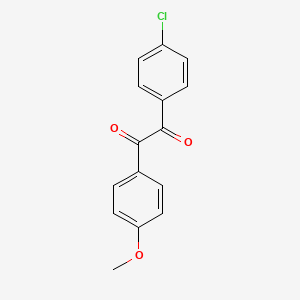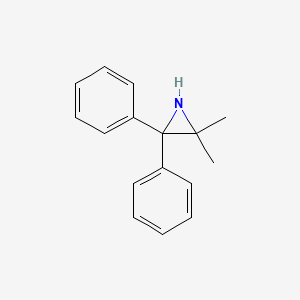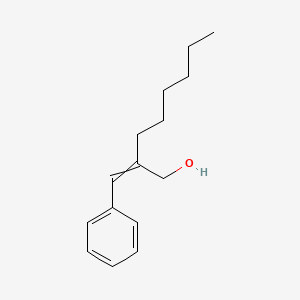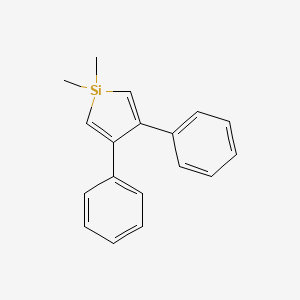
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one is a complex organotin compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one typically involves the reaction of dibutyltin oxide with phenylarsine oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles. The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state tin or arsenic compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a variety of products depending on the substituents introduced.
科学的研究の応用
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug development and diagnostic imaging.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological and chemical effects. The specific pathways involved depend on the context in which the compound is used and the nature of the target molecules.
類似化合物との比較
Similar Compounds
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxastannetan-2-one: Similar structure but lacks the arsenic atom.
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
Uniqueness
4,4-Dibutyl-2-phenyl-1,3,2lambda~5~,4-dioxarsastannetan-2-one is unique due to the presence of both tin and arsenic atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
特性
CAS番号 |
55028-22-3 |
|---|---|
分子式 |
C14H23AsO3Sn |
分子量 |
432.96 g/mol |
IUPAC名 |
4,4-dibutyl-2-phenyl-1,3,2λ5,4-dioxarsastannetane 2-oxide |
InChI |
InChI=1S/C6H7AsO3.2C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;2*1-3-4-2;/h1-5H,(H2,8,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChIキー |
WLBDUGDBFGGZIG-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn]1(O[As](=O)(O1)C2=CC=CC=C2)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


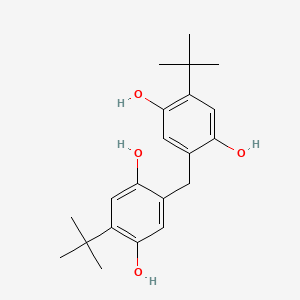

![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)

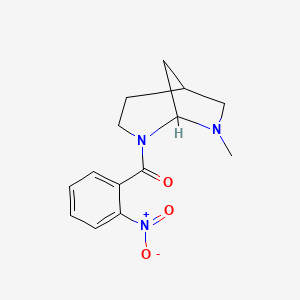
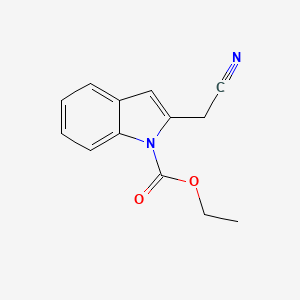
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
